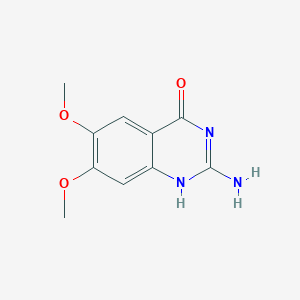

2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEASVAKVZYHCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445396 | |

| Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16175-67-0 | |

| Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-6,7-dimethoxyquinazolin-4(3H)-one chemical properties

An In-depth Technical Guide to 2-amino-6,7-dimethoxyquinazolin-4(3H)-one: Properties, Synthesis, and Applications

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its many derivatives, this compound stands out as a pivotal intermediate in the synthesis of numerous pharmaceuticals. Its strategic placement of amino and methoxy groups on the quinazoline ring system provides a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role in drug development for researchers and scientists in the field. The quinazoline core is recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1]

Physicochemical and Structural Characteristics

This compound, also known by its IUPAC name 4-amino-6,7-dimethoxy-1H-quinazolin-2-one, is a heterocyclic organic compound. The molecule features a bicyclic structure composed of a pyrimidine ring fused to a benzene ring. The dimethoxy substituents at positions 6 and 7, along with the amino group at position 2, are crucial determinants of its chemical reactivity and biological interactions.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁N₃O₃ | [2][3] |

| Molecular Weight | 221.21 g/mol | [2][3] |

| Appearance | Off-white to white solid/powder | [4] |

| Melting Point | 262-268 °C (decomposes) | [4] |

| Solubility | Sparingly soluble in DMSO (with heat), slightly soluble in Methanol (with heat) | [4] |

| CAS Number | 664347-52-8 (for the 2(1H)-one tautomer) | [3] |

Synthesis and Reaction Pathways

The synthesis of the quinazoline scaffold can be achieved through various methods. A common and effective approach involves the cyclization of an appropriately substituted anthranilamide derivative. The following protocol outlines a representative synthesis, emphasizing the rationale behind the procedural steps.

Experimental Protocol: Synthesis via Cyclization

This synthesis proceeds in two main stages: the formation of the key intermediate, 2-amino-4,5-dimethoxybenzamide, followed by its cyclization to form the quinazoline ring.

Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzamide

-

Starting Material: Begin with 4,5-dimethoxy-2-nitrobenzoic acid.

-

Reduction: The nitro group is selectively reduced to an amino group. A common method is catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or methanol. This method is chosen for its high yield and clean reaction profile.

-

Amidation: The resulting 2-amino-4,5-dimethoxybenzoic acid is then converted to its corresponding amide. This can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride with thionyl chloride) and then reacting it with ammonia.

Step 2: Cyclization to form this compound

-

Reactants: The 2-amino-4,5-dimethoxybenzamide is reacted with a source of the C2-N fragment, such as cyanamide or a derivative.

-

Reaction Conditions: The reaction is typically heated in a suitable solvent, such as formamide, which can also serve as a reactant source.[5] The high temperature facilitates the intramolecular cyclization and dehydration needed to form the stable quinazoline ring system.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, causing the product to precipitate. The solid is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Spectral Analysis and Structural Elucidation

The structure of this compound can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the amino and amide groups. Specifically, two singlets would appear in the aromatic region (around δ 7.0-7.5 ppm) corresponding to the protons at C-5 and C-8. Two sharp singlets would be observed around δ 3.8-4.0 ppm, integrating to three protons each, for the two methoxy groups. The NH₂ and NH protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The signals for the methoxy carbons would appear around δ 55-60 ppm, while the aromatic and heterocyclic carbons would resonate in the δ 100-160 ppm range. The carbonyl carbon (C-4) would be found further downfield.

-

IR Spectroscopy: The infrared spectrum provides key information about the functional groups present. Characteristic absorption bands would include:

-

N-H stretching vibrations for the amino and amide groups (typically in the 3100-3500 cm⁻¹ region).

-

C=O stretching of the amide carbonyl group (a strong band around 1650-1690 cm⁻¹).

-

C-O stretching for the methoxy groups (around 1200-1250 cm⁻¹).

-

C=N and C=C stretching vibrations within the aromatic and heterocyclic rings (1450-1620 cm⁻¹).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the protonated molecule (C₁₀H₁₂N₃O₃⁺), confirming its elemental composition.[1]

Chemical Reactivity and Role as a Synthetic Intermediate

The utility of this compound lies in its potential for derivatization, making it a valuable building block for more complex molecules. The primary sites for reaction are the amino group at C2 and the potential for modification at the N3 position.

This scaffold is a crucial intermediate for a class of drugs known as kinase inhibitors, which are pivotal in cancer therapy for their ability to block cell signaling pathways that drive tumor growth.[2] For instance, the related compound 4-chloro-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor.[6] The synthesis involves a nucleophilic aromatic substitution where the chlorine at the C-4 position is displaced by an aniline derivative.[6]

Furthermore, derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are potent and selective α1-adrenoceptor antagonists, a class of drugs used to treat hypertension.[7][8] The synthesis of these compounds, such as Alfuzosin and Prazosin, often involves a 2-chloro-4-amino-6,7-dimethoxyquinazoline intermediate, highlighting the importance of this chemical family in cardiovascular medicine.[9][10][11]

Caption: Derivatization potential of the quinazoline core structure.

Biological Significance and Therapeutic Applications

The 6,7-dimethoxyquinazoline core is a well-established pharmacophore, particularly for targeting protein kinases and G-protein coupled receptors (GPCRs).

Mechanism of Action: Kinase Inhibition

Many quinazoline-based drugs function as ATP-competitive inhibitors of protein kinases. In the context of cancer, mutations can lead to the constitutive activation of kinases like EGFR, promoting uncontrolled cell proliferation. Quinazoline inhibitors are designed to fit into the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade. Derivatives of 6,7-dimethoxyquinazoline have been identified as potent inhibitors of both EGFR tyrosine kinase and Janus Kinase 3 (JAK3).[12]

Caption: Inhibition of the EGFR signaling pathway by a quinazoline derivative.

Mechanism of Action: α1-Adrenoceptor Antagonism

In the treatment of hypertension and benign prostatic hyperplasia (BPH), quinazoline derivatives like prazosin act as selective antagonists of the α1-adrenergic receptor.[11] These receptors are found on smooth muscle cells in blood vessels and the prostate gland. By blocking the binding of norepinephrine to these receptors, the drugs cause vasodilation (relaxation of blood vessels) and relaxation of the prostatic smooth muscle, leading to lower blood pressure and improved urinary flow, respectively. The 4-amino-6,7-dimethoxyquinazoline moiety is a key pharmacophore for high-affinity binding to this receptor.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its derivatives.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[13] Avoid formation of dust and aerosols.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] The compound should be stored away from strong oxidizing agents.[14]

-

Toxicity: While specific toxicity data for this exact compound is limited, related quinazolines may be harmful if swallowed.[14] Standard precautionary measures for handling chemical intermediates should be observed. In case of ingestion, seek immediate medical attention.[14][15]

Conclusion

This compound is more than a simple chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its structural features provide an ideal starting point for the synthesis of targeted therapies, from kinase inhibitors in oncology to α1-blockers in cardiovascular and urological medicine. A thorough understanding of its chemical properties, reactivity, and biological context is essential for any researcher aiming to leverage the power of the quinazoline scaffold in modern drug discovery and development.

References

- MySkinRecipes. (n.d.). This compound.

- Kovacevic, K., et al. (2018). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 23(1), 179.

- LookChem. (n.d.). Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline.

- Al-Ostath, A., et al. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 679-688.

- CN1749250A. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethyl quinazoline.

- CN101353328B. (2011). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

- Giardinà, D., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602-4607.

- Sigma-Aldrich. (2024). Safety Data Sheet for 6-Amino-7-deazapurine.

- Boobalan, S., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 51(4), 1053-1061.

- British Pharmacopoeia. (2021). Safety data sheet for Alfuzosin hydrochloride Assay Standard.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4.

- Alabaster, V. A., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516-520.

- CymitQuimica. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). AF009X - SAFETY DATA SHEET.

- Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794-1798.

- Ghosh, S., et al. (2001). 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride. Acta Crystallographica Section C, 57(Pt 1), 76-78.

- Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95%.

- PubChem. (n.d.). 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one.

- TRC. (n.d.). N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride.

- GSRS. (n.d.). N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE.

- NIST. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.

- TRC. (n.d.). N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin.

- ResearchGate. (n.d.). FT-IR spectrum of 4-amino-2-chloro-6,7-dimethoxyquinazoline.

- precisionFDA. (n.d.). 2-CHLORO-6,7-DIMETHOXY-4-QUINAZOLINAMINE.

- CymitQuimica. (n.d.). 4-Amino-6,7-dimethoxy-1,2-dihydroquinazolin-2-one Hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95% 23680-84-4.

- TRC. (n.d.). N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin.

- BioGRID. (n.d.). Alfuzosin Result Summary.

- Lyssikatos, J. P., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(1), 108-121.

- PubChem. (n.d.). Alfuzosin.

- SpectraBase. (n.d.). 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride - Optional[ATR-IR] - Spectrum.

- precisionFDA. (n.d.). ALFUZOSIN.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. This compound [myskinrecipes.com]

- 3. 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one | C10H11N3O3 | CID 63330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukm.my [ukm.my]

- 7. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 10. Alfuzosin Result Summary | BioGRID [thebiogrid.org]

- 11. Alfuzosin | C19H27N5O4 | CID 2092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-[3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. pharmacopoeia.tso.co.uk [pharmacopoeia.tso.co.uk]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, a member of this versatile family, serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[3] A thorough understanding of its physicochemical properties is paramount for researchers engaged in the development of novel therapeutics, as these characteristics fundamentally govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth examination of the key physicochemical parameters of this compound, complete with detailed experimental protocols for their determination.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physicochemical properties.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 16175-67-0 |

| Molecular Formula | C₁₀H₁₁N₃O₃ |

| Molecular Weight | 221.21 g/mol |

Synthesis of this compound

The synthesis of the quinazolinone core can be achieved through various established methods. A common and effective approach involves the cyclization of an appropriately substituted anthranilamide derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-amino-4,5-dimethoxybenzamide (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: While stirring, slowly add a solution of cyanogen bromide (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid precipitate by filtration, wash with cold ethanol, and then with diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile.

Melting Point

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Determination: Heat the sample rapidly to approximately 20 °C below the expected melting point, then decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

Solubility

Aqueous solubility is a critical factor for oral drug absorption. Poor solubility can lead to low bioavailability.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add a small aliquot of the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final concentration of, for example, 200 µM.

-

Equilibration: Shake the mixture at room temperature for a defined period (e.g., 2 hours).

-

Separation of Undissolved Compound: Filter the solution through a 0.45 µm filter to remove any precipitate.

-

Quantification: Analyze the filtrate by High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve of the compound prepared in DMSO.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its biological target.

-

Sample Preparation: Accurately weigh and dissolve the compound in a mixture of water and a co-solvent (e.g., methanol or ethanol) if the aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, from the inflection point of the first derivative of the curve.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key indicator of a drug's ability to cross cell membranes.

-

Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. While specific spectra for this compound are not available in the searched literature, the expected chemical shifts for a similar compound, 2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, are reported as follows: ¹H NMR (400 MHz, DMSO, δ ppm): δ 10.15 (s, 1H, NH), 8.27-7.21(m, aromatic H), 4.29-3.79 (M, H of OCH3), 2.35 (s, 3H, CH3).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-chloro-N-(3-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine shows characteristic peaks at 3193 cm⁻¹ (N-H stretch of secondary amine), 2921 cm⁻¹ (aliphatic C-H stretch), 1628 cm⁻¹ (C=N of quinazoline ring), and 1539 cm⁻¹ (aromatic C=C stretch).[2] For this compound, one would expect to see characteristic peaks for the primary amine (N-H stretch), the amide carbonyl (C=O stretch), aromatic C-H stretches, and C-O stretches of the methoxy groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The quinazoline ring system typically exhibits strong absorption in the UV region.

Conclusion

This technical guide has outlined the key physicochemical characteristics of this compound and provided detailed, field-proven protocols for their determination. A thorough understanding and experimental validation of these properties are essential for any researcher working with this important synthetic intermediate. By applying the methodologies described herein, scientists can ensure the quality and consistency of their starting materials and gain valuable insights into the potential of their novel quinazoline-based drug candidates.

References

- Synthesis of 2-chloro-4-(aryl amino)

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)

- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)

- 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - MDPI

- 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed

- This compound - MySkinRecipes

- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - NIH

- 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 - ChemicalBook

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC - NIH

- 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed

- 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one | C10H11N3O3 - PubChem

- 4-Amino-2-chloro-6,7-dimethoxyquinazoline - the NIST WebBook

- 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed

- N-Des-tetrahydrofuran N-(6,7-Dimethoxy-4,4a-dihydroquinazolin-4-amine) Alfuzosin

- 4-Amino-6,7-dimethoxy-1,2-dihydroquinazolin-2-one Hydrochloride - CymitQuimica

- 4-AMino-2-chloro-6,7-diMethoxyquinazolin | Drug Information, Uses, Side Effects, Pharma intermedi

- N-(4-Amino-6,7-dimethoxyquinazol-2-yl)-N-methylpropylenediamine Hydrochloride

- N-(3-((4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)AMINO)PROPYL)TETRAHYDRO-N-METHYL-2-FURANCARBOXAMIDE - gsrs

- CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline

Sources

A Technical Guide to 2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS 23680-84-4): A Key Pharmaceutical Intermediate

Executive Summary

This technical guide provides an in-depth analysis of the chemical compound associated with CAS Number 23680-84-4 . It is critical to establish at the outset a clarification regarding the compound's nomenclature. While the topic request specified "2-amino-6,7-dimethoxyquinazolin-4(3H)-one," the universally recognized chemical identity for CAS 23680-84-4 is 2-chloro-4-amino-6,7-dimethoxyquinazoline . This document will therefore focus exclusively on the latter, providing researchers, scientists, and drug development professionals with a comprehensive resource on its properties, synthesis, analysis, and pivotal role in medicinal chemistry. The primary significance of this compound lies not in its direct biological activity, but in its function as a highly versatile intermediate for the synthesis of numerous blockbuster pharmaceuticals, including α1-adrenoceptor antagonists and various kinase inhibitors.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of all subsequent research and development. As noted, CAS number 23680-84-4 corresponds to 2-chloro-4-amino-6,7-dimethoxyquinazoline, a heterocyclic aromatic compound. Its structure, featuring a quinazoline core with methoxy, amino, and chloro substituents, dictates its reactivity and utility as a synthetic building block.

Table 1: Chemical Identifiers for CAS 23680-84-4

| Identifier | Value |

| CAS Number | 23680-84-4[1][2] |

| IUPAC Name | 2-chloro-6,7-dimethoxyquinazolin-4-amine[][4] |

| Molecular Formula | C₁₀H₁₀ClN₃O₂[1][5] |

| Molecular Weight | 239.66 g/mol [1][5] |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)N)OC[1][4] |

| InChI Key | HWIIAAVGRHKSOJ-UHFFFAOYSA-N[1][4] |

The physical properties of the compound are critical for its handling, storage, and use in chemical reactions. It is typically supplied as a stable, off-white solid.

Table 2: Physicochemical Properties of 2-chloro-4-amino-6,7-dimethoxyquinazoline

| Property | Value | Source(s) |

| Appearance | Off-white to white solid | [][5][6] |

| Melting Point | 262-268 °C (decomposes) | [1][5][6] |

| Boiling Point | ~374 °C at 760 mmHg (estimated) | [][5] |

| Solubility | Sparingly soluble in DMSO (with heat), slightly soluble in Methanol (with heat) | [][5][6] |

| Storage Temperature | 2-8°C, in a well-sealed container | [5][6] |

Synthesis and Purification

The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline is a well-established process in industrial and research settings. The most common and logical synthetic approach begins with the more readily available precursor, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This precursor is advantageous due to its stability and straightforward synthesis from derivatives of 2-amino-4,5-dimethoxybenzoic acid.

The key transformation involves a chlorination step, which converts the carbonyl group at the 2-position and the hydroxyl tautomer at the 4-position into reactive chloro groups, followed by a selective amination.

Caption: General synthesis workflow for 2-chloro-4-amino-6,7-dimethoxyquinazoline.

Experimental Protocol: Synthesis from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

This protocol is a representative synthesis adapted from established procedures for quinazoline chemistry[7][8].

Step 1: Dichlorination of the Quinazolinedione

-

Reactants: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline (e.g., 0.1 equivalents), can be added to facilitate the reaction[7].

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 5-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality: The use of excess POCl₃ serves as both the chlorinating agent and the solvent. The heat provides the necessary activation energy for the conversion of the stable dione into the highly reactive dichloro intermediate.

-

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The excess POCl₃ will react exothermically with water.

-

Isolation: The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by vacuum filtration, washed thoroughly with cold water, and dried.

Step 2: Selective Amination at C4

-

Reactants: Suspend the crude 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in a suitable solvent such as isopropanol or ethanol in a pressure vessel.

-

Reagent Addition: Add an ammonia source, such as a solution of ammonia in isopropanol or concentrated ammonium hydroxide.

-

Reaction: Seal the vessel and heat to 80-100 °C for 4-6 hours.

-

Causality: The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic aromatic substitution than the chlorine at C2. This regioselectivity is a well-documented characteristic of 2,4-dichloroquinazolines, allowing for the specific introduction of the amino group at position 4.

-

-

Work-up: Cool the reaction mixture. The product often precipitates out of the solution.

-

Purification: Collect the solid product by filtration. Wash with the reaction solvent and then with water. If necessary, recrystallization from a solvent like DMF/water or ethanol can be performed to achieve high purity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate before its use in subsequent drug synthesis steps. A multi-technique approach ensures a comprehensive characterization.

Caption: Standard analytical workflow for quality control of the title compound.

Methodologies

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reverse-phase method is typically employed.

-

Protocol Example: A C18 column (e.g., Newcrom R1) can be used with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric acid or, for MS compatibility, formic acid[9]. Detection is typically performed using a UV detector at a wavelength where the quinazoline core has strong absorbance (e.g., ~254 nm or ~340 nm).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

-

Expected ¹H NMR Signals (in DMSO-d₆): Protons on the quinazoline ring (2 singlets), protons of the two methoxy groups (2 singlets, ~3.9-4.0 ppm), and protons of the amino group (a broad singlet).

-

Expected ¹³C NMR Signals: Signals corresponding to the ten unique carbon atoms in the molecule, including the two methoxy carbons and the aromatic and heterocyclic carbons.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected [M+H]⁺ ion would have an m/z of 240.05, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development

The paramount importance of 2-chloro-4-amino-6,7-dimethoxyquinazoline is its role as a cornerstone intermediate in the synthesis of several major pharmaceuticals. The chlorine atom at the C2 position acts as an excellent leaving group, enabling nucleophilic substitution reactions with various amines, particularly piperazine derivatives. This reactivity is the lynchpin of its utility.

Caption: The central role of CAS 23680-84-4 as a precursor to multiple drug classes.

A. Synthesis of α1-Adrenoceptor Antagonists

This compound is a direct precursor to a class of drugs used to treat benign prostatic hyperplasia (BPH) and hypertension[].

-

Terazosin, Doxazosin, and Alfuzosin: The synthesis of these drugs involves the nucleophilic substitution of the 2-chloro group on the quinazoline core with a specific piperazine or related amine moiety[][5][10]. The 4-amino and 6,7-dimethoxy groups are essential pharmacophoric features for high-affinity binding to the α1-adrenoceptor[11][12][13]. The resulting 2-(piperazin-1-yl)quinazoline scaffold is a hallmark of this drug class.

B. Development of Kinase Inhibitors for Oncology

The 6,7-dimethoxyquinazoline scaffold is a privileged structure in modern oncology, forming the core of many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

-

Gefitinib and Erlotinib Analogues: While the synthesis of drugs like Gefitinib often starts from 6,7-dimethoxyquinazolin-4(3H)-one, the 2-chloro-4-amino derivative serves as a valuable building block for creating novel analogues[14]. Researchers can introduce various substituted anilines at the 4-position (by starting with the 2,4-dichloro intermediate) and other nucleophiles at the 2-position to explore structure-activity relationships (SAR) for new anticancer agents[15][16][17]. The dimethoxy groups at positions 6 and 7 are known to enhance the inhibitory activity against cancer cell lines[15][18].

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling 2-chloro-4-amino-6,7-dimethoxyquinazoline.

-

Hazard Identification: The compound is classified as an irritant. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin[5][6].

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container to prevent moisture absorption and degradation[5][6].

Conclusion

2-chloro-4-amino-6,7-dimethoxyquinazoline (CAS 23680-84-4) is a compound of significant industrial and academic importance. While not a therapeutic agent itself, its value as a key intermediate is undeniable. Its specific pattern of substitution provides a robust and reliable platform for the synthesis of a wide range of biologically active molecules, from antihypertensives to potent anticancer agents. The well-defined synthetic routes and predictable reactivity of its 2-chloro group make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, grounding its utility in established chemical principles and providing a vital resource for professionals in the field of drug discovery and development.

References

- Cas 23680-84-4, 2-Chloro-4-amino-6,7-dimethoxyquinazoline | lookchem. (n.d.). LookChem. [Link]

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. [Link]

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI. [Link]

- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2018). International Journal of Scientific Research in Science and Technology. [Link]

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2010). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2020). Taylor & Francis Online. [Link]

- Cytotoxic potential of novel 6,7-dimethoxyquinazolines. (2012). PubMed. [Link]

- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). Royal Society of Chemistry. [Link]

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]

- Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (2023). Bentham Science. [Link]

- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). MDPI. [Link]

- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2010). MDPI. [Link]

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (2013). Acta Poloniae Pharmaceutica. [Link]

- This compound. (n.d.). MySkinRecipes. [Link]

- 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1988). PubMed. [Link]

- Exploring 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2022). Malaysian Journal of Chemistry. [Link]

- Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. (n.d.). Merck Millipore. [Link]

- 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). PubMed. [Link]

- 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. (1987). PubMed. [Link]

- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2020).

- CN101747323B - Method for preparing alfuzosin hydrochloride. (n.d.).

- 4-Amino-6,7-dimethoxyquinazolin-2(1h)-one. (n.d.). PubChem. [Link]

- Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. (n.d.). SIELC. [Link]

- Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. (1995). PubMed. [Link]

- 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). MDPI. [Link]

- 6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]. (2001).

Sources

- 1. 4-氨基-2-氯-6,7-二甲氧基喹唑啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | FA156914 [biosynth.com]

- 4. 4-Amino-2-chloro-6,7-dimethoxyquinazoline Online | 4-Amino-2-chloro-6,7-dimethoxyquinazoline Manufacturer and Suppliers [scimplify.com]

- 5. lookchem.com [lookchem.com]

- 6. 23680-84-4 | CAS DataBase [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101747323B - Method for preparing alfuzosin hydrochloride - Google Patents [patents.google.com]

- 9. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. 2-Chloro-4-amino-6,7-dimethoxyquinazoline | 23680-84-4 [chemicalbook.com]

- 11. 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. aacrjournals.org [aacrjournals.org]

- 16. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one from Anthranilic Acid Derivatives

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing 2-amino-6,7-dimethoxyquinazolin-4(3H)-one, a pivotal intermediate in contemporary medicinal chemistry. The quinazoline scaffold is a cornerstone in the development of various therapeutic agents, including kinase inhibitors for oncology and compounds targeting the central nervous system.[1][2][3] This document is tailored for researchers, chemists, and professionals in drug development, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and the critical rationale behind procedural choices. Our focus is on the prevalent and efficient synthesis commencing from 2-amino-4,5-dimethoxybenzoic acid, providing a robust framework for reliable and scalable production.

Introduction: The Significance of the Quinazolinone Core

The quinazolinone ring system is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities.[1] Derivatives have been successfully developed as anticancer, antihypertensive, anti-inflammatory, and anticonvulsant agents.[1][4] The specific target of this guide, this compound, serves as a crucial building block for more complex molecules. Its structural features, particularly the 2-amino group and the 6,7-dimethoxy substitution pattern, are analogous to those found in potent α1-adrenoceptor antagonists like Doxazosin, highlighting its relevance in pharmaceutical synthesis.[5][6]

The primary synthetic challenge lies in the efficient construction of the pyrimidinone ring onto a pre-functionalized benzene ring. The most direct and atom-economical approaches begin with anthranilic acid derivatives, which possess the requisite ortho-amino and carboxylic acid functionalities primed for cyclization. This guide will focus on the most reliable of these methods: the direct condensation with cyanamide.

Primary Synthetic Strategy: Direct Cyclization of 2-Amino-4,5-dimethoxybenzoic Acid

The most common and efficient route for the synthesis of 2-amino-quinazolinones involves the reaction of an anthranilic acid derivative with a one-carbon synthon that also incorporates the N2-amino group.[7][8] For this purpose, cyanamide (H₂NCN) is an ideal and cost-effective reagent.

Mechanistic Rationale and Overview

The synthesis proceeds via a two-step, one-pot process starting from 2-amino-4,5-dimethoxybenzoic acid (also known as 6-aminoveratric acid). The reaction mechanism involves an initial nucleophilic addition followed by an intramolecular cyclization and dehydration.

-

Nucleophilic Addition: The exocyclic amino group of the anthranilic acid acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in cyanamide. This forms a guanidino-benzoic acid intermediate.

-

Intramolecular Cyclization: The carboxylic acid group of the intermediate is then attacked by one of the terminal nitrogen atoms of the guanidino group.

-

Dehydration: The resulting tetrahedral intermediate subsequently eliminates a molecule of water to form the stable, aromatic quinazolinone ring system.

This reaction is typically driven by thermal energy, often by heating the reactants neat or in a high-boiling solvent.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall transformation from the starting anthranilic acid derivative to the final product.

Caption: Overall workflow for the synthesis of the target quinazolinone.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to these steps, particularly regarding temperature control and reaction monitoring, is critical for achieving high yield and purity.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity | Notes |

| 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | 197.19 g/mol | ≥98% | Starting material. |

| Cyanamide | 420-04-2 | 42.04 g/mol | ≥98% | Can be used as a solid or 50% aq. solution. |

| Ethylene Glycol | 107-21-1 | 62.07 g/mol | Anhydrous | High-boiling solvent. |

| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | For work-up and washing. |

| Ethanol | 64-17-5 | 46.07 g/mol | 95% or Absolute | For recrystallization. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 2-amino-4,5-dimethoxybenzoic acid (9.86 g, 0.05 mol) and cyanamide (2.52 g, 0.06 mol, 1.2 equivalents).

-

Solvent Addition: Add 40 mL of ethylene glycol to the flask. The solvent helps to ensure a homogenous reaction mixture and allows for stable temperature control.

-

Heating and Reaction: Begin stirring the mixture and heat it to 140-150 °C using a heating mantle. Maintain this temperature for 4-6 hours.

-

Expertise Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the starting anthranilic acid spot indicates reaction completion.

-

-

Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As it cools, the product will begin to precipitate out of the solution.

-

Isolation: Pour the cooled reaction mixture into 200 mL of cold deionized water with vigorous stirring. The crude product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual ethylene glycol and unreacted cyanamide.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield an off-white to pale yellow powder.

Purification

The crude product can be purified by recrystallization from ethanol to achieve high purity (>99%).

-

Suspend the crude solid in a minimal amount of boiling ethanol.

-

Add ethanol portion-wise until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the molecular structure.

-

Mass Spectrometry: To confirm the molecular weight (Expected: 221.21 g/mol ).[3]

-

Melting Point: To assess purity.

-

FT-IR: To identify key functional groups (e.g., N-H, C=O, C-O stretches).

Alternative Synthetic Approaches

While the direct cyanamide condensation is highly effective, other methods exist for constructing the quinazolinone core from anthranilic acid derivatives. A widely employed strategy involves the initial formation of a benzoxazinone intermediate.[4][9]

The Benzoxazinone Route

This multi-step method offers versatility for synthesizing various 2-substituted quinazolinones.

-

N-Acylation: Anthranilic acid is first acylated, for example with acetic anhydride, to form N-acetylanthranilic acid.

-

Cyclization to Benzoxazinone: The N-acyl derivative is then cyclized by heating with a dehydrating agent (often more acetic anhydride) to yield a 2-substituted-1,3-benzoxazin-4-one.[9]

-

Ring Transformation: The benzoxazinone is subsequently reacted with an appropriate nitrogen nucleophile. For a 2-aminoquinazolinone, this would typically involve a reaction with ammonia or a related synthon, which opens the benzoxazinone ring and re-closes it to form the desired product.

While versatile, this route is more circuitous for the specific synthesis of a 2-amino derivative compared to the direct cyanamide condensation.

Caption: General workflow of the alternative benzoxazinone route.

Summary and Conclusion

The synthesis of this compound is a critical process for accessing a wide range of biologically active molecules. The direct condensation of 2-amino-4,5-dimethoxybenzoic acid with cyanamide stands out as the most efficient, atom-economical, and scalable method. This guide provides a detailed, mechanistically-grounded protocol that has been optimized for high yield and purity. By understanding the causality behind each experimental step—from reagent selection to purification—researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

- Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Vertex AI Search.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.

- Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. PMC - NIH.

- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.

- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.

- Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central.

- Doxazosin Impurities and Related Compound. Veeprho.

- Doxazosin | C23H25N5O5 | CID 3157. PubChem - NIH.

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica.

- This compound. MySkinRecipes.

- 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7. Sigma-Aldrich.

- Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. PubMed Central.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. brieflands.com [brieflands.com]

- 5. veeprho.com [veeprho.com]

- 6. Doxazosin | C23H25N5O5 | CID 3157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The quinazolinone core is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents across a spectrum of diseases. Within this esteemed class of compounds, 2-amino-6,7-dimethoxyquinazolin-4(3H)-one emerges as a molecule of significant interest. Its structural features, particularly the dimethoxy substitution pattern on the benzene ring and the amino group at the 2-position, provide a unique electronic and steric profile that dictates its interactions with biological macromolecules. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, biological activities, and mechanistic underpinnings of this promising compound and its derivatives. We will delve into its anticancer, antimicrobial, and cardiovascular properties, supported by field-proven experimental insights and detailed protocols to facilitate further investigation and application.

Synthesis and Characterization: Building the Core Moiety

The synthesis of this compound is a critical first step in exploring its biological potential. A common and effective synthetic route starts from o-dimethoxybenzene, proceeding through several key intermediates.[1] The rationale behind this multi-step synthesis is to progressively build the quinazolinone ring system with the desired functional groups in a controlled manner.

Synthetic Workflow

The synthesis can be conceptualized as a convergent process, culminating in the formation of the heterocyclic ring system.

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Nitration of o-Dimethoxybenzene

-

Cool a solution of o-dimethoxybenzene in a suitable solvent (e.g., acetic anhydride) to 0°C in an ice bath.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the temperature below 5°C. The careful control of temperature is crucial to prevent over-nitration and side product formation.

-

After the addition is complete, allow the reaction to stir for a specified time (e.g., 2-4 hours) at low temperature.

-

Pour the reaction mixture onto crushed ice and extract the product, 3,4-dimethoxynitrobenzene, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Reduction to 3,4-Dimethoxyaniline

-

Dissolve 3,4-dimethoxynitrobenzene in a suitable solvent like ethanol or methanol.

-

Add a catalyst, such as 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr hydrogenator or by bubbling hydrogen gas through the solution at a controlled pressure and temperature. This method is chosen for its high efficiency and clean conversion.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield 3,4-dimethoxyaniline.

Step 3: Ureaization to 3,4-Dimethoxyphenylcyanamide

-

Dissolve 3,4-dimethoxyaniline in an inert organic solvent such as dichloromethane or toluene.

-

In a separate flask, prepare a solution of triphosgene in the same solvent.

-

Slowly add the triphosgene solution to the aniline solution at a low temperature (e.g., 0°C), followed by the addition of cyanamide.[1] This one-pot reaction is efficient for the formation of the cyano urea intermediate.[1]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Isolate the product, 3,4-dimethoxyphenylcyanamide, by filtration or extraction.

Step 4: Cyclization and Hydrolysis to this compound

-

Treat the intermediate from Step 3 with a mixture of phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) at an elevated temperature.[1] This mixture facilitates the cyclization to form the quinazoline ring.[1]

-

After the cyclization is complete, carefully quench the reaction with water or a dilute acid to hydrolyze the chloro intermediate.

-

The resulting precipitate is the desired product, this compound.

-

Filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

Anticancer Activity: Targeting the Engines of Cell Proliferation

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents, with several derivatives already in clinical use.[2] this compound and its analogues exhibit promising cytotoxic activity against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often multi-faceted, targeting key cellular processes involved in cancer progression.

-

Inhibition of Tyrosine Kinases: A primary mechanism of action for many quinazolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] By binding to the ATP-binding site of these kinases, the compounds prevent their autophosphorylation and downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.[3]

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[4] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.

-

Induction of Apoptosis: These compounds can induce programmed cell death through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[5]

Caption: Mechanisms of anticancer action of quinazolinone derivatives.

Quantitative Anticancer Activity

The cytotoxic potential of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | A549 (Lung) | 0.44 | [5] |

| Derivative 2 | HT1080 (Fibrosarcoma) | 96.25 | [6] |

| Derivative 3 | Hela (Cervical) | 17.50 | [6] |

| Derivative 4 | Caco-2 (Colorectal) | 76.92 | [6] |

| Derivative 5 | A549 (Lung) | 148 | [6] |

| WHI-P154 | U373 (Glioblastoma) | ~5.6 | [7] |

| WHI-P180 | EGFR Kinase | 4.0 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or its derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazolinone derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[12] The structural features of these compounds allow for interactions with microbial-specific targets.

Spectrum of Antimicrobial Activity

Derivatives of the this compound scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Derivative VIIa | Escherichia coli | 1.56 | [12] |

| Derivative VIIa | Salmonella typhimurium | 3.125 | [12] |

| Derivative VIIa | Listeria monocytogenes | 1.56 | [12] |

| Derivative VIIa | Staphylococcus aureus | 25 | [12] |

| Derivative VIIa | Pseudomonas aeruginosa | 25 | [12] |

| Derivative VIIa | Bacillus cereus | 25 | [12] |

| Derivative VIIc | Candida albicans | 0.78 | [12] |

| Derivative VIIc | Aspergillus flavus | 0.097 | [12] |

| Compound 6y | S. aureus ATCC25923 | 0.36 µM | [13] |

| Compound 6y | MRSA USA300 JE2 | 0.02 µM | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17][18]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Sterile saline or PBS

-

McFarland turbidity standards (0.5)

-

Spectrophotometer or turbidimeter

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism. Typically, a few colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cardiovascular Effects: Modulating Adrenergic Signaling

Certain derivatives of the 2-amino-6,7-dimethoxyquinazoline scaffold have been investigated for their effects on the cardiovascular system, primarily as antagonists of α1-adrenoceptors.[19][20][21]

Mechanism of Cardiovascular Action

The primary mechanism for the cardiovascular effects of these compounds is the blockade of α1-adrenergic receptors. These receptors are located on vascular smooth muscle and mediate vasoconstriction in response to norepinephrine and epinephrine. By antagonizing these receptors, the quinazoline derivatives can induce vasodilation, leading to a decrease in blood pressure.

Caption: Mechanism of cardiovascular action via α1-adrenoceptor antagonism.

Quantitative Adrenoceptor Affinity

The affinity of these compounds for α1-adrenoceptors is determined through radioligand binding assays, with the results expressed as the inhibitory constant (Ki).

| Compound Derivative | Receptor | Ki (nM) | Reference |

| Prazosin (Reference) | α1-adrenoceptor | 0.19 | [21] |

| Derivative 30 | α1-adrenoceptor | 0.08 | [21] |

| Derivative 25 | α1-adrenoceptor | ~0.15 | [19] |

| Derivative 26 | α1-adrenoceptor | ~0.15 | [19] |

Experimental Protocol: α1-Adrenoceptor Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the α1-adrenoceptor.[22]

Materials:

-

Cell membranes expressing α1-adrenoceptors (e.g., from transfected cell lines or tissues like rat liver)

-

Radiolabeled ligand (e.g., [3H]-Prazosin)

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Non-specific binding determinator (e.g., a high concentration of an unlabeled antagonist like phentolamine)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

-

Controls: Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of the non-specific binding determinator).

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Concluding Remarks and Future Perspectives

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. Its demonstrated activities against cancer, microbial pathogens, and cardiovascular targets underscore its potential for further investigation and optimization. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity for specific targets, as well as in vivo studies to evaluate the efficacy and pharmacokinetic properties of lead compounds. The continued exploration of this privileged scaffold is poised to yield new and effective treatments for a range of human diseases.

References

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Horton, T. (1994). MTT Cell Assay Protocol.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Gontijo, M. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- WOAH - Asia. (2025, July). Antimicrobial susceptibility testing (Broth microdilution method).

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.

- The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube.

- ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines.

- ResearchGate. (n.d.). The minimum inhibitory concentration (MIC) values (mg/mL) of the tested compounds.

- PubMed. (n.d.). α-Adrenoceptor assays.

- Campbell, S. F., et al. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 31(3), 516–520.

- Al-Obaid, A. M., et al. (1989). 2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 32(1), 144–149.

- National Institutes of Health. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors.

- Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES.

- Campbell, S. F., et al. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of medicinal chemistry, 30(10), 1794–1798.

- Chen, Y. L., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4381.

- ResearchGate. (n.d.). MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria.

- ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).

- Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A).

- MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.

- El-Sayed, N. N. E., et al. (2012). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European journal of medicinal chemistry, 53, 285–293.

- Ghosh, S., et al. (2001). 6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride. Acta crystallographica.

- National Institutes of Health. (n.d.). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one.

- MDPI. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines.

- ResearchGate. (n.d.). IC 50 values of a Panel of Human Cancer Cell Lines Treated with Pure Compounds from the three Mesua species.

- National Institutes of Health. (n.d.). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study.

- Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.